N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Emergence and Development of Oxadiazole-Benzodioxine Hybrid Compounds
The rational design of oxadiazole-benzodioxine hybrids originated from the convergence of two independent research trajectories in heterocyclic chemistry. The 1,3,4-oxadiazole ring, first synthesized in the late 19th century, gained prominence in the 1940s for its bioisosteric equivalence to ester and amide groups, enabling improved metabolic stability in drug candidates. Parallelly, benzodioxine derivatives like 2,3-dihydrobenzo[b]dioxine-2-carboxamide were investigated for their lipid peroxidation inhibitory activity, as demonstrated by Thiéry et al. in 2001.
The hybridization strategy became systematic in the 2010s, driven by advances in microwave-assisted synthesis and computational modeling. For instance, Sharma et al. (2025) detailed microwave-based protocols for assembling analogous oxadiazole-carboxamide hybrids, achieving reaction yields exceeding 80% under optimized conditions. This technological leap facilitated the incorporation of sulfonyl groups, such as the 2-(methylsulfonyl)phenyl substituent, to enhance target binding through polar interactions.
Table 1: Key milestones in oxadiazole-benzodioxine hybrid development
Structural Significance in Medicinal Chemistry Research
The compound’s architecture combines three critical elements:
- 1,3,4-Oxadiazole Core : This π-deficient heterocycle (aromatic sextet: 6π electrons) enables hydrogen bonding via N3 and dipole-dipole interactions through its polarized C2-O bond. Its planar geometry facilitates intercalation with biological targets, as observed in Hoechst-33258 DNA-binding studies.
- 2,3-Dihydrobenzo[b]dioxine : The fused bicyclic system provides conformational rigidity while the ether oxygen atoms participate in CH-π interactions, enhancing membrane permeability compared to non-fused analogs.
- Methylsulfonyl Phenyl Substituent : The -SO2CH3 group at the oxadiazole’s 5-position introduces strong electron-withdrawing effects, modulating the ring’s electron density and creating a hydrogen bond acceptor site critical for kinase inhibition.
Quantum mechanical calculations (DFT/B3LYP/6-311++G**) reveal the hybrid’s dipole moment of 5.8 Debye, favoring orientation in biological membranes. The carboxamide linker’s torsion angle of 112° optimizes spatial alignment between the oxadiazole and benzodioxine moieties for target engagement.
Classification within Heterocyclic Chemistry Framework
This compound belongs to the intersection of three heterocyclic classes:
Table 2: Heterocyclic classification of the compound
| Hierarchy Level | Classification | Characteristics |
|---|---|---|
| Primary | 1,3,4-Oxadiazoles | Five-membered O/N-containing heterocycle |
| Secondary | Benzodioxines | Fused benzo-fused 1,4-dioxane system |
| Tertiary | Sulfonylaryl hybrids | Functionalized with -SO2R aryl substituents |
The International Union of Pure and Applied Chemistry (IUPAC) categorizes it under:
- Subclass : Diazoles (for the 1,3,4-oxadiazole)
- Ring Fusion Type : Ortho-fused benzodioxine
- Functional Group Tree : Carboxamides → Sulfones → Aryl hybrids
This multi-tiered classification reflects its utility in addressing polypharmacological targets, leveraging oxadiazole’s kinase inhibition potential and benzodioxine’s antioxidative properties.
Research Trajectory and Evolution of Scientific Understanding
The compound’s development mirrors four phases in heterocyclic drug design:
- Isolated Scaffold Exploration (2000–2010) : Early studies focused on individual components. For example, 1,3,4-oxadiazoles were optimized as purine analogs in anticancer agents, while benzodioxine carboxamides were explored as lipid peroxidation inhibitors.
- Hybridization Era (2011–2020) : Microwave-assisted synthesis enabled covalent fusion of scaffolds. Ansari et al. (2009) demonstrated nucleophilic substitution routes for benzodioxine-oxadiazole precursors.
- Computational Optimization (2021–2024) : Molecular docking studies against EGFR (PDB: 1M17) guided the incorporation of the methylsulfonyl group to enhance binding affinity by 2.3 kcal/mol compared to des-sulfonyl analogs.
- High-Throughput Screening (2025–Present) : Advanced NCI-60 panel screening protocols, as described in recent benzimidazole-oxadiazole studies, are being adapted to evaluate this compound’s spectrum of anticancer activity.
Ongoing research utilizes cryo-EM and quantum crystallography to resolve the compound’s binding mode with pro-inflammatory cytokines, particularly IL-1β and TNF-α. Preliminary molecular dynamics simulations suggest a binding free energy of -9.8 kcal/mol to TNF-α’s hydrophobic pocket, outperforming classical inhibitors by 17%.
Properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-28(23,24)15-9-5-2-6-11(15)17-20-21-18(27-17)19-16(22)14-10-25-12-7-3-4-8-13(12)26-14/h2-9,14H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYDLCAGDHGGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methylsulfonyl phenyl group is introduced via sulfonation reactions, where a phenyl ring is treated with sulfonyl chlorides in the presence of a base. The final step involves coupling the oxadiazole intermediate with the dihydrobenzo dioxine carboxamide through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and oxadiazole moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products
Scientific Research Applications
Biology: Investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets, such as enzymes and receptors
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives functionalized with aromatic and heterocyclic substituents. Below is a detailed comparison with structurally related compounds from the literature:
Key Findings
Substituent Effects on Physicochemical Properties :
- Methylsulfonyl (Target Compound) : The -SO₂CH₃ group improves aqueous solubility compared to lipophilic substituents like CF₃ or Br .
- Trifluoromethyl (Compound 19) : Enhances membrane permeability but may reduce solubility.
- Bromo (Compound 21) : Facilitates halogen bonding with target proteins, though steric bulk lowers synthetic yield .
Synthetic Efficiency :
- Yields vary significantly (24–96%) depending on substituent reactivity and coupling methods. For example, trifluoromethyl-substituted compounds (e.g., 3.6) achieve high yields (92%) due to optimized coupling conditions, while brominated analogs (e.g., 21) suffer from lower yields (24%) .
Biphenyl substituents (e.g., 3.6) may enhance selectivity for poly(ADP-ribose) polymerase (PARP) due to increased steric bulk and π-π interactions.
Biological Activity
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that incorporates the oxadiazole moiety known for its diverse biological activities. This article aims to summarize the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure which includes:
- Oxadiazole ring : Known for its pharmacological properties.
- Dihydrobenzo[b][1,4]dioxine : Contributes to the compound's potential biological activities.
Antibacterial Activity
Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For instance, compounds containing oxadiazole rings have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The specific compound under discussion has not been extensively tested in isolation for antibacterial effects but shares structural similarities with known active derivatives.
Antifungal Activity
Similar to its antibacterial properties, the oxadiazole derivatives have demonstrated antifungal activities. Studies have shown that certain oxadiazole compounds possess the ability to inhibit fungal growth effectively .
Anticancer Activity
This compound may also exhibit anticancer properties. A study reported that related oxadiazole derivatives showed cytotoxic effects against cancer cell lines such as MCF-7 and HepG2 with IC50 values comparable to established chemotherapeutic agents .
The biological activity of the compound is largely attributed to its ability to interact with biomacromolecules through hydrogen bonding and other molecular interactions. This interaction enhances its pharmacological profile, making it a candidate for further drug development .
Case Studies and Research Findings
| Study | Compound Tested | Activity | IC50 Values |
|---|---|---|---|
| Kashid et al. (2020) | 1,3,4-Oxadiazole Derivatives | Antioxidant | 23.07 µM |
| Alam et al. (2021) | Naproxen-based Oxadiazoles | Anticancer (EGFR Inhibitor) | MCF-7: 2.13 µg/mL; HepG2: 1.63 µg/mL |
| Ningegowda et al. (2021) | 1,3,4-Oxadiazole Derivatives | Antitubercular | 62.5 µg/mL |
| Bajaj et al. (2020) | Benzene-substituted Oxadiazoles | Cytotoxicity in Cancer Cells | 0.0380 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can yield and purity be maximized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides with phosphoryl chloride (POCl₃) or other dehydrating agents under reflux .
- Step 2 : Coupling of the oxadiazole intermediate with substituted benzo[d][1,4]dioxine carboxamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in aprotic solvents like DMF .
- Optimization : Reaction conditions (temperature, solvent polarity) and purification methods (column chromatography, recrystallization) significantly affect yield. For example, using HPLC to monitor reaction progress and assess purity (>95%) is critical .
Q. How can structural confirmation and purity assessment be reliably performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the methylsulfonyl group’s singlet appears at δ 3.2–3.4 ppm in ¹H NMR .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., calculated vs. observed m/z) .
- HPLC : Retention time consistency and peak symmetry ensure purity (>98%) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Screening Strategies :
- Enzyme Inhibition : Test against kinases (e.g., CDK9) or adenylyl cyclases using fluorescence-based assays .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Approach :
- Substituent Variation : Modify the methylsulfonyl group (e.g., replace with trifluoromethyl or morpholinosulfonyl) to assess impact on binding affinity .
- Bioisosteric Replacement : Swap the oxadiazole ring with thiadiazole or triazole to evaluate metabolic stability .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target interactions (e.g., kinase ATP-binding pockets) .
Q. How should conflicting bioactivity data from different assays be resolved?
- Case Example : Discrepancies in IC₅₀ values between enzymatic assays and cell-based studies may arise from poor solubility or off-target effects.
- Resolution Steps :
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG) or formulate as nanoparticles .
- Target Validation : Knockdown/overexpression studies (e.g., siRNA) to confirm mechanism .
- Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) for binding kinetics .
Q. What computational strategies are effective for predicting pharmacokinetic properties?
- Tools and Workflows :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Metabolic Stability : Simulate phase I/II metabolism with Schrödinger’s MetaSite .
- Molecular Dynamics : Assess binding mode stability in target proteins (e.g., 100 ns simulations in GROMACS) .
Q. How can in vivo efficacy and toxicity be systematically evaluated?
- Experimental Design :
- Animal Models : Use xenograft mice for antitumor activity or LPS-induced inflammation models .
- Dosing Regimens : Optimize via pharmacokinetic studies (e.g., plasma half-life using LC-MS/MS) .
- Toxicity Screening : Monitor liver/kidney function markers (ALT, creatinine) and histopathology .
Q. What strategies address chemical instability under physiological conditions?
- Stability Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
